![molecular formula C13H13NO2S B12998343 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12998343.png)
4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a methylsulfonyl group attached to one phenyl ring and an amine group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media produces nitroso derivatives.
-
Hydrogen peroxide (H₂O₂) with transition metal catalysts yields nitro compounds.
Example Reaction:
4 Methylsulfonyl 1 1 biphenyl 4 amineKMnO H SO 4 Methylsulfonyl 1 1 biphenyl 4 nitroso
This reaction proceeds at 60–80°C with yields up to 75%.
Reduction Reactions
The nitroso or nitro derivatives can be reduced back to the amine using:
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C) under 1–3 atm pressure.
-
Sodium borohydride (NaBH₄) in ethanol at room temperature.
Key Data:
Reducing Agent | Temperature | Yield | Byproducts |
---|---|---|---|
H₂/Pd/C | 25°C | 92% | Trace Pd residues |
NaBH₄ | 20–25°C | 68% | None |
Reduction selectivity is influenced by the methylsulfonyl group’s electron-withdrawing effect.
Substitution Reactions
The methylsulfonyl group participates in nucleophilic substitution (SN2) due to its strong electron-withdrawing nature:
-
Hydroxide ions (OH⁻) replace the sulfonyl group, forming biphenyl-4-amine derivatives.
-
Ammonia (NH₃) generates sulfonamide products.
Reaction Pathway:
4 Methylsulfonyl 1 1 biphenyl 4 amine+NH EtOH 4 Sulfonamide 1 1 biphenyl 4 amine
Yields range from 50–85%, depending on solvent polarity.
Coupling Reactions
The biphenyl core facilitates cross-coupling reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids forms extended aromatic systems.
-
Buchwald-Hartwig amination introduces secondary amines.
Notable Example:
4 Methylsulfonyl 1 1 biphenyl 4 amine+PhB OH Pd PPh K CO Terphenyl 4 amine
This reaction achieves >80% yield in toluene at 110°C .
Acid-Base Reactions
The amine group acts as a weak base, forming salts with mineral acids:
-
Hydrochloric acid (HCl) generates a water-soluble hydrochloride salt.
-
Sulfuric acid (H₂SO₄) produces a sulfate complex stable under anhydrous conditions.
Physicochemical Impact:
Acid | Solubility (g/100 mL H₂O) | Stability |
---|---|---|
HCl | 12.5 | >1 year |
H₂SO₄ | 8.3 | 6 months |
Scientific Research Applications
Anticancer Activity
Research indicates that 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed potent activity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its sulfonyl group enhances binding affinity towards target enzymes.
- Example : Inhibitors derived from this compound have shown effectiveness against Factor Xa, a key enzyme in the coagulation cascade. Modifications to the biphenyl structure have led to improved potency and selectivity .
Polymer Synthesis
This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
- Data Table: Polymer Characteristics
Polymer Type | Properties | Applications |
---|---|---|
Polymeric Composites | High tensile strength | Aerospace components |
Conductive Polymers | Enhanced electrical conductivity | Electronic devices |
Coatings and Adhesives
The compound's chemical structure allows it to be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors.
Pesticide Development
Research has indicated that derivatives of this compound can be developed into effective pesticides due to their ability to disrupt pest metabolic processes.
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the biphenyl core provides structural stability. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol .
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
Uniqueness
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound this compound features a biphenyl structure with a methylsulfonyl group and an amine substituent. This structural configuration is significant for its biological interactions and pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the biphenyl structure often exhibit antimicrobial properties. A study highlighted that derivatives of biphenyl can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory conditions.
Activity | IC50 Value | Mechanism |
---|---|---|
COX-2 Inhibition | 2.6 µM | Inhibition of cyclooxygenase activity |
TNF-α Production | 0.84 µM | Inhibition of pro-inflammatory cytokines |
IL-6 Production | Not specified | Reduction in oxidative stress mediators |
Anticancer Properties
The compound's anticancer activity has also been investigated. Certain biphenyl derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as HEPG2 and HeLa. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways .
Case Study 1: Anti-inflammatory Mechanism
In a controlled study, researchers synthesized several derivatives of biphenyl compounds to evaluate their anti-inflammatory properties. The study found that this compound significantly reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2), indicating its effectiveness in mitigating inflammation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against various bacterial strains. The results showed that it exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
- Oxidative Stress Reduction : By decreasing reactive oxygen species (ROS), it helps mitigate oxidative damage in cells.
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 |
InChI Key |
JLBLMOQFRMMTAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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